



# Eudragit Hydrogel Formulations for Topical Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Eudragits |           |  |  |  |
| Cat. No.:            | B1196250  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of Eudragit-based hydrogels for topical drug delivery. Eudragit polymers, a family of polymethacrylates, offer versatility in designing drug delivery systems with controlled and targeted release profiles. Their pH-dependent solubility and biocompatibility make them excellent candidates for developing sophisticated topical therapies for conditions such as wound infections, eczema, and localized inflammation.

# Introduction to Eudragit Polymers in Topical Formulations

Eudragit polymers are synthetic copolymers of methacrylic acid and its esters, widely utilized in the pharmaceutical industry for enteric coatings and controlled-release formulations.[1][2] In topical applications, these polymers can be formulated into hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[3][4] This property makes them ideal for maintaining a moist environment at the application site, which is beneficial for wound healing and drug permeation. [5][6]

The key advantage of certain Eudragit grades is their pH-sensitive nature, allowing for drug release to be triggered by the specific pH of the skin or a pathological condition.[7][8] For instance, Eudragit L100 dissolves at a pH above 6.0, which can be exploited for targeted



delivery to inflamed tissues where the pH is often elevated.[5][8] Eudragit-containing hydrogels generally exhibit good skin adhesion without causing irritation, making them suitable for cutaneous delivery.[1]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on Eudragit hydrogel formulations, providing a comparative overview of their properties.

Table 1: Composition and Properties of Various Eudragit-Based Hydrogels



| Hydrogel<br>Formulation     | Eudragit<br>Type                  | Co-<br>polymer(s)                                    | Cross-<br>linker                                 | Key<br>Findings                                                | Reference(s |
|-----------------------------|-----------------------------------|------------------------------------------------------|--------------------------------------------------|----------------------------------------------------------------|-------------|
| Hydrogel A                  | Eudragit<br>RSPO (7<br>wt%)       | PVP (12<br>wt%), PVA<br>(27 wt%),<br>PEG (27<br>wt%) | Physical                                         | Sustained<br>protein<br>release                                | [3]         |
| Hydrogel B                  | Eudragit<br>RL100 (7<br>wt%)      | PVP (12<br>wt%), PVA<br>(27 wt%),<br>PEG (27<br>wt%) | Physical                                         | Burst protein<br>release                                       | [3]         |
| Hydrogel C                  | Eudragit<br>S100 (7 wt%)          | PVP (12<br>wt%), PVA<br>(27 wt%),<br>PEG (27<br>wt%) | Physical                                         | Burst protein<br>release,<br>faster than D<br>and E            | [3]         |
| pHEMA/Eudr<br>agit L-100    | Eudragit L-<br>100 (0.6-1.0<br>g) | 2-<br>hydroxyethyl<br>methacrylate<br>(HEMA)         | Ethylene<br>glycol<br>dimethacrylat<br>e (EGDMA) | Swelling<br>percentages<br>between 20-<br>40%                  | [9]         |
| ACEu<br>Polymer<br>Hydrogel | Eudragit<br>L100                  | -                                                    | Adipic acid<br>dihydrazide<br>(ADH)              | Suitable<br>rheological<br>properties for<br>wound<br>dressing | [5][6]      |

Table 2: Drug Release Characteristics of Eudragit Hydrogels



| Drug                                   | Eudragit<br>Formulation                                       | Release Profile                   | Key<br>Quantitative<br>Data                                                    | Reference(s) |
|----------------------------------------|---------------------------------------------------------------|-----------------------------------|--------------------------------------------------------------------------------|--------------|
| Bovine Serum<br>Albumin (BSA)-<br>FITC | Hydrogel A<br>(Eudragit RSPO)                                 | Sustained<br>Release              | -                                                                              | [3]          |
| Bovine Serum<br>Albumin (BSA)-<br>FITC | Hydrogel C<br>(Eudragit S100)                                 | Burst Release                     | 10-25% faster<br>release than<br>other water-<br>soluble Eudragit<br>hydrogels | [3]          |
| Piroxicam                              | Eudragit S100<br>nanoparticles in<br>Carbopol 934<br>hydrogel | Sustained<br>Release at pH<br>7.4 | Nanoparticle<br>size: 25-40 nm;<br>Encapsulation<br>efficiency: 88%            | [7][10]      |
| Fusidic Acid                           | pHEMA/Eudragit<br>L-100 hydrogel                              | pH-responsive                     | -                                                                              | [9][11]      |

## **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of Eudragit-based hydrogels for topical drug delivery.

# Protocol for Preparation of a Physically Cross-linked Eudragit/PVA/PVP/PEG Hydrogel

This protocol is adapted from a method for preparing physically cross-linked hydrogel matrices by solvent casting.[3]

#### Materials:

- Eudragit (e.g., RSPO, RL100, S100, L100, L100-55)
- Polyvinylpyrrolidone (PVP)



- Polyvinyl alcohol (PVA)
- Polyethylene glycol (PEG)
- Glycerol
- Ultrapure water
- Acetone or Ethanol (depending on Eudragit type)

#### Equipment:

- Beakers
- · Magnetic stirrer with hotplate
- Casting molds (e.g., petri dishes)
- Drying oven or vacuum desiccator

#### Procedure:

- In a beaker, dissolve 12 g of PVP and 27 g of PVA in 100 mL of ultrapure water by heating to 90 °C and stirring for 2 hours.
- Allow the solution to cool to room temperature (25 °C).
- Add 27 g of PEG and 27 g of glycerol to the mixture and stir until a homogenous solution is formed.
- In a separate beaker, dissolve 7 g of the selected Eudragit polymer in a minimal amount of the appropriate solvent (e.g., 2 mL of acetone for Eudragit RL100, or ethanol for RSPO and L100-55).
- Add the Eudragit solution to the polymer mixture and stir thoroughly.
- Pour the final hydrogel solution into casting molds.



 Dry the cast films in an oven at a controlled temperature or in a vacuum desiccator until a flexible hydrogel film is formed.

# Protocol for Preparation of a Chemically Cross-linked Eudragit L-100 Hydrogel for Wound Dressing

This protocol describes the synthesis of an adipic acid dihydrazide (ADH) cross-linked Eudragit L100-based polymer (ACEu polymer) for hydrogel formation.[5][6]

#### Materials:

- Eudragit L100
- Adipic acid dihydrazide (ADH)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS)

#### Equipment:

- Round bottom flask
- Magnetic stirrer
- Dialysis tubing
- Lyophilizer

#### Procedure:

- Dissolve Eudragit L100 in DMSO.
- Add EDC and NHS to activate the carboxylic acid groups of Eudragit L100.



- Add ADH to the activated Eudragit solution to initiate the cross-linking reaction.
- Allow the reaction to proceed for a specified time under stirring.
- Purify the resulting ACEu polymer by dialysis against water to remove unreacted reagents.
- Lyophilize the purified polymer to obtain a dry powder.
- To form the hydrogel, dissolve the ACEu polymer powder in PBS. The hydrogel will form as the polymer hydrates and swells.

### **Protocol for In Vitro Drug Release Study**

This protocol outlines a typical in vitro drug release study using a Franz diffusion cell apparatus.

#### Materials:

- Drug-loaded Eudragit hydrogel
- Synthetic membrane (e.g., cellulose acetate) or excised animal skin
- Phosphate buffer solution (PBS) at a relevant pH (e.g., pH 5.5 for skin surface, pH 7.4 for physiological conditions)
- Franz diffusion cells
- Water bath with temperature control
- Sampling syringes
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

#### Procedure:

 Mount the synthetic membrane or excised skin between the donor and receptor compartments of the Franz diffusion cell.



- Fill the receptor compartment with PBS and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at  $32 \pm 1$  °C to simulate skin surface temperature.
- Place a precisely weighed amount of the drug-loaded hydrogel onto the membrane in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.
- Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
- Analyze the drug concentration in the collected samples using a validated analytical method.
- Calculate the cumulative amount of drug released per unit area over time.

### **Visualizations**

The following diagrams illustrate the experimental workflows for Eudragit hydrogel formulation and characterization.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. The role of Eudragit® as a component of hydrogel formulations for medical devices Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB01579C [pubs.rsc.org]
- 4. Hydrogel Preparation Methods and Biomaterials for Wound Dressing PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel pH-sensitive nanoparticles loaded hydrogel for transdermal drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication and Evaluation of Poly(2-hydroxyethyl methacrylate)/Eudragit L-100
   Hydrogels with Fusidic Acid to Promote Eczema Treatment PubMed
   [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eudragit Hydrogel Formulations for Topical Drug Delivery: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196250#eudragit-hydrogel-formulation-for-topical-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com